N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide
Overview
Description
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide is a complex organic compound that incorporates several functional groups, including a hydroxyquinoline moiety, a thiophene ring, and a cyclohexanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide typically involves multi-step organic reactions
Preparation of 8-hydroxyquinoline derivative: This can be achieved through the Mannich reaction or Betti reaction, which involves the condensation of 8-hydroxyquinoline with formaldehyde and an amine.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of cyclohexanecarboxamide: The final step involves the formation of the cyclohexanecarboxamide group through an amidation reaction, typically using cyclohexanecarboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyquinoline moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions include various quinoline and thiophene derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound can also interact with DNA and proteins, leading to cytotoxic effects in cancer cells . Additionally, its antioxidant properties contribute to its cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog that also exhibits metal-chelating and antimicrobial properties.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their electronic properties and use in organic electronics.
Cyclohexanecarboxamide derivatives: Compounds with similar structural features that are used in medicinal chemistry for their pharmacological activities.
Uniqueness
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer a diverse range of biological and chemical properties.
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20-16(11-10-14-8-4-12-22-18(14)20)19(17-9-5-13-26-17)23-21(25)15-6-2-1-3-7-15/h4-5,8-13,15,19,24H,1-3,6-7H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMVPOVHTZCXCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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